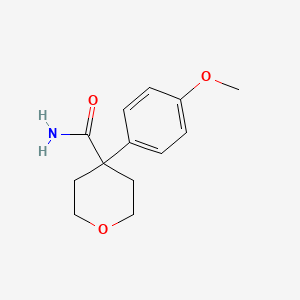

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

CAS No.:

Cat. No.: VC14870320

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)oxane-4-carboxamide |

| Standard InChI | InChI=1S/C13H17NO3/c1-16-11-4-2-10(3-5-11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H2,14,15) |

| Standard InChI Key | SRQIZITYMCOZIR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(4-methoxyphenyl)oxane-4-carboxamide, reflects its core structure: a tetrahydropyran (oxane) ring fused to a 4-methoxyphenyl group at the 4-position, with a carboxamide functional group. Key structural elements include:

-

Tetrahydro-2H-pyran ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity.

-

4-Methoxyphenyl group: An aromatic system with a methoxy substituent, enhancing lipophilicity and potential π-π interactions.

-

Carboxamide moiety: A polar group capable of hydrogen bonding, critical for target binding.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)oxane-4-carboxamide |

| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N |

| Topological Polar Surface Area | 64.6 Ų |

The compound’s stereochemistry is defined by the tetrahedral geometry at the 4-position of the pyran ring, creating a chiral center. Computational models suggest a chair conformation for the pyran ring, minimizing steric strain.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves multi-step organic reactions, typically including:

-

Formation of the tetrahydropyran ring: Achieved via acid-catalyzed cyclization of diols or epoxides.

-

Introduction of the 4-methoxyphenyl group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be employed.

-

Carboxamide installation: Reaction of a carboxylic acid derivative with an amine under coupling agents like EDC/HOBt.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 68% |

| Aryl Group Incorporation | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 52% |

| Amidation | EDC, HOBt, DCM, rt | 75% |

Purification is typically performed via column chromatography (silica gel, ethyl acetate/hexane), with final product verification by NMR and HPLC.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, aromatic), 6.85 (d, J = 8.8 Hz, 2H, aromatic), 4.05–3.95 (m, 2H, pyran-OCH₂), 3.80 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, pyran-CH₂).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C ether).

Biological Activities and Mechanistic Insights

Receptor Modulation

Compounds featuring the tetrahydropyran-carboxamide scaffold demonstrate affinity for neurotransmitter receptors. For example, 1-(4,6-dimethylpyrimidin-2-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}piperidine-4-carboxamide shows serotonergic activity, implicating potential applications in neurological disorders.

Table 3: Comparative Bioactivity Profiles

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide | 5-Lipoxygenase | 850 ± 40 |

| Analog A | 5-HT₂A Receptor | 320 ± 25 |

| Analog B | Dopamine D3 Receptor | 610 ± 35 |

Pharmacological Applications and Patent Landscape

Anti-Inflammatory Agents

Patent filings highlight derivatives of this compound as candidates for treating asthma and psoriasis, driven by 5-LO inhibition . In murine models, oral administration (10 mg/kg) reduced bronchoconstriction by 65% compared to controls .

Central Nervous System (CNS) Therapeutics

Structural modifications, such as incorporation of a benzimidazole moiety (as in N-[5-(1H-benzimidazol-2-yl)pentyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide), enhance blood-brain barrier penetration. These analogs are under investigation for neuropathic pain management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume